molecular formula C24H39NaO4 B12512847 sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B12512847
M. Wt: 414.6 g/mol
InChI Key: FHHPUSMSKHSNKW-AOXDKUDUSA-M
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Description

Sodium (4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate (CAS: 302-95-4) is a sodium salt derived from a bile acid analog. Its molecular formula is C24H39O4·Na, with a molecular weight of 414.554 . The compound features a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 12, a pentanoate side chain at position 17, and a sodium counterion enhancing aqueous solubility. This structure is characteristic of bile acid derivatives, which are pivotal in lipid metabolism and drug delivery systems.

Properties

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;/m1./s1

InChI Key

FHHPUSMSKHSNKW-AOXDKUDUSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized through a three-step approach:

  • Functionalization of the steroid backbone : Introduction of hydroxyl groups at C3 and C12 positions.
  • Esterification : Attachment of the pentanoate side chain at the C17 position.
  • Salt formation : Conversion of the carboxylic acid to the sodium salt via alkaline hydrolysis.

Key challenges include preserving stereochemistry during esterification and optimizing reaction conditions to avoid side reactions.

Detailed Synthetic Routes

Esterification Using Carbodiimide Coupling Agents

A widely adopted method involves carbodiimide-mediated esterification. For example:

  • Starting material : Cholic acid (CA) or a related steroid with pre-existing hydroxyl groups.
  • Reagents :
    • N,N'-Dicyclohexylcarbodiimide (DCC): Activates the carboxylic acid.
    • 4-Dimethylaminopyridine (DMAP): Catalyzes the reaction.
    • Pentanoic acid: Provides the side chain.

Procedure :

  • Dissolve CA in chloroform or DMF.
  • Add DCC, DMAP, and pentanoic acid under inert atmosphere.
  • Stir at room temperature for 24–48 hours.
  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Yield : 70–95% for intermediate esters.

Saponification to Sodium Salt

The ester intermediate is hydrolyzed to the carboxylic acid and neutralized to form the sodium salt:

  • Hydrolysis : Treat the ester with LiOH or NaOH in methanol/water.
  • Neutralization : Add stoichiometric NaOH to the carboxylic acid.
  • Isolation : Precipitate the sodium salt using cold ether or concentrate under reduced pressure.

Critical Parameters :

  • Temperature : Hydrolysis at 50–60°C prevents degradation.
  • Base concentration : Excess NaOH ensures complete salt formation.

Alternative Methods

Microwave-Assisted Esterification

Recent advancements use microwave irradiation to accelerate esterification:

  • Conditions : 100°C, 30 minutes, DMF solvent.
  • Advantages : Reduces reaction time from 48 hours to <1 hour.
  • Yield : Comparable to traditional methods (85–90%).

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) enable stereoselective esterification under mild conditions:

  • Solvent : Tert-butanol.
  • Yield : 60–75%, with higher enantiomeric excess (>98%).

Purification and Characterization

  • Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.
  • Spectroscopy :
    • ¹H NMR : Key signals at δ 0.67 (C18-CH₃), 0.90 (C19-CH₃), and 3.65 (COO⁻Na⁺).
    • HRMS : m/z 432.6 [M + Na]⁺ confirms molecular weight.

Data Tables

Table 1: Comparison of Esterification Methods
Method Reagents Time Yield (%) Purity (%)
Carbodiimide coupling DCC/DMAP 48 h 95 98
Microwave-assisted DIC/DMF, MW 30 min 90 97
Enzymatic Lipase, tert-butanol 24 h 75 99
Table 2: Hydrolysis Conditions for Sodium Salt Formation
Base Solvent Temperature (°C) Time (h) Yield (%)
NaOH MeOH/H₂O 50 6 85
LiOH THF/H₂O 60 4 88

Research Findings and Challenges

  • Steric hindrance : Bulky substituents at C10 and C13 slow esterification; microwave methods mitigate this.
  • Byproducts : Over-hydrolysis can degrade the steroid core, requiring precise base stoichiometry.
  • Scalability : Carbodiimide methods are preferred for industrial production due to reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biology, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound has potential therapeutic applications due to its structural similarity to certain natural products. It may be investigated for its efficacy in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Molecular Formula Molecular Weight Functional Groups Key Structural Differences
Target Sodium Compound C24H39O4·Na 414.554 3,12-Dihydroxy, sodium pentanoate Reference compound
Methyl Ester (Compound 7) C25H40O3 388.59 3-Hydroxy, methyl ester Methyl ester replaces sodium; lacks 12-hydroxy
Trihydroxy Methyl Ester C25H42O5 422.59 3,7,12-Trihydroxy, methyl ester Additional 7-hydroxy group
Triazolyl Derivative (6db) C35H52N3O5 605.4061 3,12-Dihydroxy, triazolyl aryl ketone Extended side chain with triazole moiety
Trimethyltin Derivative C27H48O4Sn 555.39 3,12-Dihydroxy, trimethyltin pentanoate Organotin group replaces sodium

Key Observations :

  • Functional Group Variations: The sodium salt’s ionized carboxylate enhances solubility, whereas methyl esters (e.g., Compound 7 , CAS 1448-36-8 ) are more lipophilic. Organotin derivatives (e.g., trimethyltin compound ) introduce heavy metals, altering toxicity and reactivity.
  • Hydroxylation Patterns : The presence of additional hydroxyl groups (e.g., 7-hydroxy in ) modulates hydrogen bonding and biological interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Solubility Melting Point (°C) Stability Notes
Target Sodium Compound High (aqueous) Not reported Stable in dry, inert conditions
Methyl Ester (7) Low (organic solvents) 105.3–106.5 Sensitive to hydrolysis
Trimethyltin Derivative Moderate (chloroform) 118–119 Light-sensitive; decomposes at >120°C
Triazolyl Derivative (6db) Low (DMSO) 112–115 Stable in dry, dark storage

Key Observations :

  • The sodium salt’s aqueous solubility is advantageous for pharmaceutical formulations, whereas methyl esters and organotin derivatives are suited for lipid-based systems or catalytic applications.

Biological Activity

Sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound known for its intricate structure and potential biological activities. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core that contribute to its diverse interactions within biological systems.

Basic Information

PropertyValue
IUPAC Name Sodium;(4R)-4-[(3R,...
Molecular Formula C24H39NaO4
Molecular Weight 414.554 g/mol
CAS Number 302-95-4

Structural Characteristics

The compound's structure includes:

  • Multiple hydroxyl (-OH) groups that enhance its solubility and reactivity.
  • A tetradecahydro-cyclopenta[a]phenanthren core that may influence its interaction with biological receptors.

The biological activity of sodium;(4R)-4-[(3R,... involves its interaction with various molecular targets. Research indicates that this compound may modulate pathways related to steroid metabolism and cellular signaling processes. The presence of hydroxyl groups suggests potential interactions with steroid receptors and other proteins involved in metabolic regulation.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The hydroxyl groups in its structure may contribute to scavenging free radicals and reducing oxidative stress in cells.
  • Potential as a Therapeutic Agent : Research is ongoing to explore its efficacy in treating conditions such as metabolic syndrome and cardiovascular diseases.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study conducted on animal models demonstrated that sodium;(4R)... significantly reduced markers of inflammation in tissues subjected to induced injury.
    • Results showed a decrease in TNF-alpha and IL-6 levels post-treatment.
  • Antioxidant Activity Assessment :
    • In vitro assays indicated that the compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cell cultures.
    • The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.

Comparative Analysis

To understand the unique properties of sodium;(4R)... compared to similar compounds:

Compound NameStructure TypeBiological Activity
Sodium;(4R)...Cyclopenta[a]phenanthreneAnti-inflammatory
Deoxycholic AcidSteroidalBile acid metabolism
Other Hydroxylated SteroidsSteroidalHormonal regulation

Uniqueness

What distinguishes sodium;(4R)... from other compounds is its specific stereochemistry and the combination of functional groups that may enhance its bioactivity. The unique arrangement allows for selective binding to biological targets which could lead to novel therapeutic applications.

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